molecular formula C16H17NO5S B6412143 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261894-22-7

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6412143
CAS RN: 1261894-22-7
M. Wt: 335.4 g/mol
InChI Key: KKRBPHPSPYOOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (DMSPB) is a widely used organic compound in the pharmaceutical and scientific research industries. It is an important intermediate in the synthesis of pharmaceuticals, drugs, and other organic compounds. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMSPB.

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used to study the biochemical and physiological effects of various compounds. It is also used to study the metabolism and pharmacokinetics of drugs. Additionally, it is used as a reference compound in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, drugs, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which results in a variety of biochemical and physiological effects. It is also believed that the compound can interact with enzymes, hormones, and other molecules in the body, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are not fully understood. However, it is believed that the compound can interact with enzymes, hormones, and other molecules in the body, resulting in a variety of physiological effects. These effects can include increased energy production, increased metabolism, and increased cell growth and differentiation. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for lab experiments. One of the major advantages of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, the compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds. However, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, the compound has a relatively short shelf life, which can limit its use in long-term experiments.

Future Directions

There are many potential future directions for research involving 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to study the metabolism and pharmacokinetics of the compound. Additionally, the compound could be used to study the effects of various drugs and pharmaceuticals. Finally, further research could be conducted to improve the synthesis method, making it more cost-effective and efficient.

Synthesis Methods

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is synthesized by a multi-step reaction involving the condensation of 3-N,N-dimethylsulfamoylphenol with 2-methoxybenzoic acid. The reaction is typically carried out in an aqueous medium in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in several steps, first forming a water-soluble intermediate, followed by the formation of the desired product. The reaction is typically carried out at a temperature of 70-90°C.

properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-6-4-5-11(9-13)12-7-8-14(16(18)19)15(10-12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRBPHPSPYOOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid

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